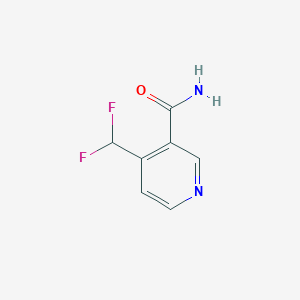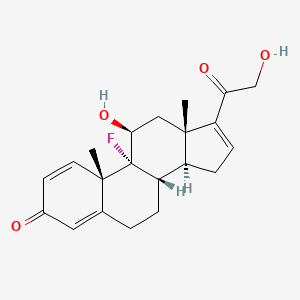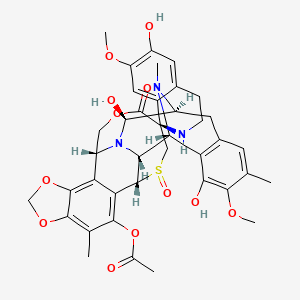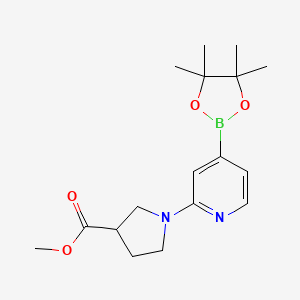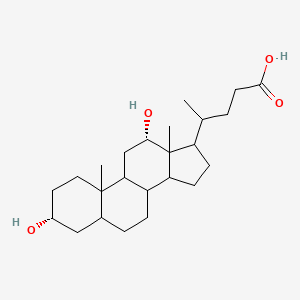![molecular formula C7F15SO2N(C2H5)CH2COOH<br>C11H8F15NO4S B13413310 Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- CAS No. 68957-63-1](/img/structure/B13413310.png)
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- is a fluorinated organic compound known for its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- typically involves the reaction of glycine with N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl] chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is usually purified by recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The products vary depending on the nucleophile used but can include various substituted glycine derivatives.
Wissenschaftliche Forschungsanwendungen
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to improve reaction rates and yields.
Biology: Employed in studies involving cell membranes due to its ability to interact with lipid bilayers.
Medicine: Investigated for potential use in drug delivery systems due to its surfactant properties.
Wirkmechanismus
The mechanism of action of Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- involves its interaction with molecular targets such as lipid bilayers and proteins. The fluorinated tail of the compound interacts with hydrophobic regions, while the sulfonyl group interacts with hydrophilic regions. This dual interaction allows the compound to stabilize emulsions and improve the solubility of hydrophobic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine
- N-Ethyl-N-[(nonafluorobutyl)sulfonyl]glycine
- N-Ethyl-N-[(tridecafluorohexyl)sulfonyl]glycine
Uniqueness
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- is unique due to its specific fluorinated tail length, which provides a balance between hydrophobic and hydrophilic interactions. This balance makes it particularly effective as a surfactant in various applications, offering superior chemical stability and surface activity compared to similar compounds .
Eigenschaften
CAS-Nummer |
68957-63-1 |
|---|---|
Molekularformel |
C7F15SO2N(C2H5)CH2COOH C11H8F15NO4S |
Molekulargewicht |
535.23 g/mol |
IUPAC-Name |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]acetic acid |
InChI |
InChI=1S/C11H8F15NO4S/c1-2-27(3-4(28)29)32(30,31)11(25,26)9(20,21)7(16,17)5(12,13)6(14,15)8(18,19)10(22,23)24/h2-3H2,1H3,(H,28,29) |
InChI-Schlüssel |
IOQHTIQMCISFKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(=O)O)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


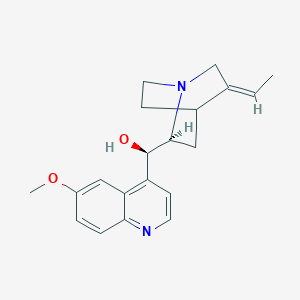

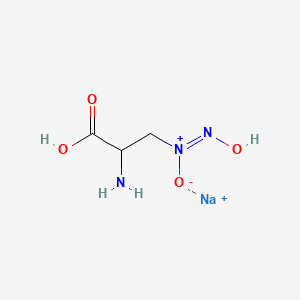
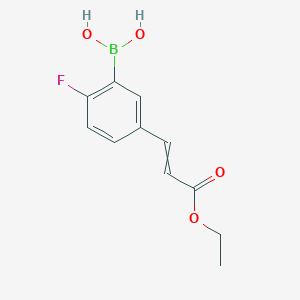
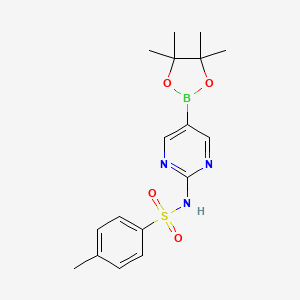
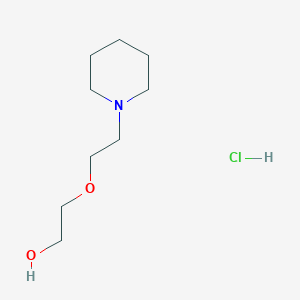
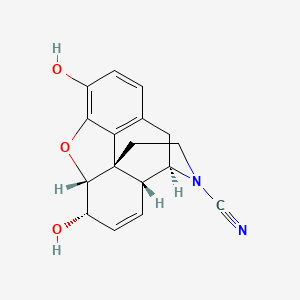
![1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)piperidin-4-amine](/img/structure/B13413276.png)
